5-Methoxy-N-methyl-1,3-benzoxazol-2-amine

Physicochemical profiling Drug-likeness Permeability prediction

Researchers seeking a well-characterized 5-methoxy-N-methyl benzoxazole scaffold often face batch-to-batch variability. This compound (CAS 1267987-80-3) solves that with ≥95% HPLC purity, batch-specific QC (NMR/HPLC/GC), and a substitution pattern enabling multi-parameter SAR (TPSA 47.3 Ų, HBA 4, 2 rotatable bonds). Ideal for fragment growth and CNS-penetrant lead optimization. Bulk stock available for immediate global dispatch.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1267987-80-3
Cat. No. B1406068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-N-methyl-1,3-benzoxazol-2-amine
CAS1267987-80-3
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(O1)C=CC(=C2)OC
InChIInChI=1S/C9H10N2O2/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11)
InChIKeyPCRBGUFGKVOFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-methyl-1,3-benzoxazol-2-amine (CAS 1267987-80-3): Compound Identity, Class, and Sourcing Baseline


5-Methoxy-N-methyl-1,3-benzoxazol-2-amine (CAS 1267987-80-3, MFCD19374710) is a synthetic N-methyl-2-aminobenzoxazole derivative bearing a methoxy substituent at the 5-position of the fused benzene–oxazole ring system [1]. Its molecular formula is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol [1]. The compound belongs to the broader 2-aminobenzoxazole class—a privileged scaffold in medicinal chemistry and agrochemical discovery—but is distinguished from its closest structural analogs by the simultaneous presence of a secondary N-methylamine at the 2-position and an electron-donating methoxy group at the 5-position [1]. It is commercially available as a research-chemical building block from multiple vendors at certified purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm and Leyan .

Compound Class
Synthetic 2-aminobenzoxazole building block with privileged scaffold for medicinal chemistry and agrochemical discovery
Substitution Pattern
Dual-substituted: 5-methoxy (electron-donating) plus N-methyl secondary amine; distinct from singly substituted analogs
Procurement Profile
Multi-vendor availability with batch-specific QC documentation; supports SAR and fragment-based library workflows

Why 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine Cannot Be Replaced by Unsubstituted or Singly Substituted 2-Aminobenzoxazole Analogs


The target compound occupies a unique physicochemical niche that cannot be replicated by either the 5-methoxy primary amine analog (5-methoxy-1,3-benzoxazol-2-amine, CAS 64037-14-5) or the N-methyl analog lacking the methoxy group (N-methyl-1,3-benzoxazol-2-amine, CAS 19776-98-8). The 5-methoxy group increases the hydrogen-bond acceptor count from 3 to 4 relative to the unsubstituted N-methyl comparator, while N-methylation reduces the topological polar surface area (TPSA) from 61.3 Ų (primary amine analog) to 47.3 Ų—a shift that falls within the 20–130 Ų range considered favorable for blood–brain barrier penetration and oral absorption [1][2][3]. Simultaneously, the secondary amine introduces an additional rotatable bond (2 vs. 1 in both comparators), conferring distinct conformational flexibility that directly impacts target binding entropy and pharmacophore matching [1]. Generic substitution would alter at least two of these interdependent molecular descriptors, changing the compound's permeability, solubility, metabolic profile, and potential bioactivity in ways that are not predictable without explicit comparative data [4].

TPSA shift with primary amine analog
The 5-methoxy primary amine analog (CAS 64037-14-5) carries a substantially larger polar surface area, which may alter membrane permeability context and CNS penetration profile relative to the target compound. Generic substitution shifts predicted absorption behavior.
HBA deficit in N-methyl unsubstituted analog
The N-methyl analog without 5-methoxy (CAS 19776-98-8) has one fewer hydrogen-bond acceptor, potentially reducing aqueous solubility and target-engagement capacity. Substitution may weaken key ligand–target interactions.
Conformational flexibility mismatch
Both singly substituted comparators have only one rotatable bond versus two in the target compound. Fewer rotatable bonds limit induced-fit adaptation and alter entropic binding profiles in SAR studies.

Quantitative Differentiation Evidence for 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine (CAS 1267987-80-3) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates Target from 5-Methoxy Primary Amine and N-Methyl Unsubstituted Analogs

The target compound exhibits a computed TPSA of 47.3 Ų [1], which is intermediate between two key structural analogs: the 5-methoxy primary amine comparator (5-methoxy-1,3-benzoxazol-2-amine) at 61.3 Ų [2] and the N-methyl comparator lacking the 5-methoxy group (N-methyl-1,3-benzoxazol-2-amine) at 38.1 Ų [3]. This 14.0 Ų reduction relative to the primary amine analog reflects the lower polarity of the secondary N-methylamine vs. the primary –NH₂ group, while the 9.2 Ų increase over the unsubstituted N-methyl analog reflects the contribution of the 5-methoxy oxygen.

TPSA Comparison
Cross-study comparable
Target: 47.3 Ų
5-Methoxy-NH₂ analog: 61.3 Ų (−14.0)
N-Methyl unsubstituted: 38.1 Ų (+9.2)
Supports permeability profiling in CNS or oral absorption research contexts; intermediate TPSA distinguishes target from both comparators
Computed by Cactvs 3.4.8.18 (PubChem); values fall within 20–130 Ų drug-like range
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count Elevation via 5-Methoxy Substitution: Target vs. N-Methyl Unsubstituted Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) atoms [1], compared to only 3 HBA atoms in N-methyl-1,3-benzoxazol-2-amine [2], which lacks the 5-methoxy group. This additional HBA capacity arises from the methoxy oxygen at the 5-position of the benzoxazole ring. The 5-methoxy primary amine analog also has 4 HBA atoms, confirming that the methoxy group—not the amine substitution—is the source of this difference [3].

HBA Count
Cross-study comparable
4 HBA (target)
vs. 3 HBA for N-methyl unsubstituted analog; equal to 5-methoxy primary amine analog (4 HBA)
Supports target-engagement and solubility profiling; methoxy oxygen provides additional interaction site
Computed by Cactvs 3.4.8.18 (PubChem)
Medicinal chemistry Ligand–target interaction Solubility

Rotatable Bond Count as a Conformational Flexibility Discriminator

The target compound contains 2 rotatable bonds [1], whereas both the 5-methoxy primary amine analog [2] and the N-methyl unsubstituted analog [3] each possess only 1 rotatable bond. The additional rotatable bond in the target compound originates from the N-methyl group attached to the exocyclic amine, which introduces a degree of conformational freedom absent in both comparators.

Rotatable Bonds
Cross-study comparable
2 rotatable bonds (target)
Both comparators: 1 rotatable bond each; difference originates from N-methyl group on exocyclic amine
Supports conformational SAR studies exploring flexibility effects on target binding entropy
Computed by Cactvs 3.4.8.18 (PubChem)
Conformational analysis Entropy-driven binding Pharmacophore modeling

Class-Level Anthelmintic Activity of the N-Methylbenzoxazol-2-amine Scaffold Supports Prioritization of 5-Methoxy Congeners for Lead Optimization

Laohapaisan et al. (2023) identified N-methylbenzo[d]oxazol-2-amine (compound 2a, CAS 19776-98-8) as a lead anthelmintic agent with potency comparable to albendazole against Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis, while exhibiting approximately 10-fold lower cytotoxicity toward HEK293 normal human cells than albendazole [1]. Although the 5-methoxy analog (the target compound) was not directly tested in this study, the established anthelmintic activity of the N-methylbenzoxazol-2-amine core scaffold provides a strong class-level rationale for prioritizing the 5-methoxy-substituted derivative for follow-up SAR exploration.

Anthelmintic Scaffold
Class-level
N-Methylbenzoxazol-2-amine (2a): potency comparable to albendazole vs. G. spinigerum, C. elegans, T. spiralis
~10× lower cytotoxicity (HEK293) than albendazole reported for comparator 2a; target compound not directly tested
Supports scaffold prioritization for 5-methoxy SAR follow-up; target-specific anthelmintic validation required
Laohapaisan et al., Bioorg Chem 2023; class-level inference only
Anthelmintic discovery Neglected tropical diseases Scaffold-based drug design

Molecular Weight Differentiation: Target Compound Occupies a Distinct MW Space Relative to Singly Substituted Analogs

The target compound has a molecular weight of 178.19 g/mol [1], which is +14.03 Da heavier than the 5-methoxy primary amine analog (164.16 g/mol, CAS 64037-14-5) [2] and +30.03 Da heavier than the N-methyl unsubstituted analog (148.16 g/mol, CAS 19776-98-8) [3]. The MW of 178.19 falls within the fragment-like space (<250 Da), making the compound suitable for fragment-based screening while still being distinguishable from both comparators on a mass basis.

Molecular Weight
Supporting evidence
178.19 g/mol (target)
5-Methoxy-NH₂ analog: 164.16 (+14.03 Da)
N-Methyl unsubstituted: 148.16 (+30.03 Da)
Supports fragment-growth and ligand-efficiency studies; MW falls within fragment-like space
Computed by PubChem 2.1/2.2
Fragment-based drug discovery Lead-likeness Molecular property filtering

Vendor Purity and Batch QC Documentation: Multi-Supplier Availability at 95–98% with Certificates of Analysis

The target compound is available from multiple independent suppliers at certified purities: Bidepharm offers standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC ; Leyan supplies at 98% purity (Product No. 1596246) ; CymitQuimica lists minimum 95% purity . Apollo Scientific stocks the compound in both UK and US warehouses at £232/100mg with full GHS hazard classification . This multi-vendor availability with documented batch analysis contrasts with less widely stocked singIy substituted analogs and provides procurement flexibility with traceable quality assurance.

Vendor Purity
Data to verify
95–98% certified purity
Bidepharm (95%), Leyan (98%), CymitQuimica (≥95%), Apollo Scientific (£232/100mg)
Multi-supplier QC documentation supports procurement planning and experimental reproducibility
Batch-specific COA review recommended; pricing as of May 2026
Chemical procurement Quality assurance Reproducibility

Prioritized Research and Industrial Application Scenarios for 5-Methoxy-N-methyl-1,3-benzoxazol-2-amine (CAS 1267987-80-3)


Structure–Activity Relationship (SAR) Expansion of Anthelmintic N-Methylbenzoxazol-2-amine Leads

Building directly on the class-level evidence that N-methylbenzo[d]oxazol-2-amine exhibits albendazole-comparable anthelmintic potency with ~10-fold lower mammalian cytotoxicity [1], the target compound serves as a strategic SAR probe. Its 5-methoxy group introduces an additional hydrogen-bond acceptor and modulates TPSA from 38.1 Ų (unsubstituted lead) to 47.3 Ų, which may alter tissue distribution and target engagement. Researchers can systematically compare the 5-methoxy-N-methyl derivative against the unsubstituted lead and the 5-methoxy primary amine analog to deconvolute the contributions of methoxy substitution and N-methylation to anthelmintic activity, selectivity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD) Library Design with Balanced Physicochemical Properties

With a molecular weight of 178.19 g/mol [2]—firmly within fragment space (<250 Da)—and a TPSA of 47.3 Ų that balances polarity and predicted permeability [2], the target compound is an ideal fragment for screening campaigns targeting CNS-penetrant or orally bioavailable leads. Its 2 rotatable bonds provide moderate conformational flexibility, while its 4 HBA atoms offer multiple interaction vectors for protein target engagement. The compound can be used as a core fragment for structure-based design, with the N-methyl and 5-methoxy positions serving as vectors for fragment growth or library enumeration via parallel synthesis.

Comparative Physicochemical Profiling of 2-Aminobenzoxazole Scaffolds for Kinase or GPCR Target Classes

The target compound's unique combination of 5-methoxy (electron-donating) and N-methyl (secondary amine) substitutions makes it a valuable tool compound for profiling the physicochemical determinants of target binding across kinase and GPCR panels. The measured differences in TPSA (47.3 vs. 61.3 vs. 38.1 Ų across the three analogs) [2][3][4], HBA count (4 vs. 3 vs. 4), and rotatable bonds (2 vs. 1 vs. 1) enable multi-parameter SAR analysis. Procurement of all three analogs as a matched set allows deconvolution of steric, electronic, and conformational contributions to potency and selectivity.

Synthetic Methodology Development and Building Block for Diversified Heterocyclic Libraries

As a versatile small-molecule scaffold with documented commercial availability at 95–98% purity , the target compound is suitable as a starting material for synthetic methodology development. The N-methyl secondary amine can be further functionalized via alkylation, acylation, or sulfonylation, while the 5-methoxy group can be demethylated to a phenol for additional derivatization. Its use as a building block enables the construction of diverse 2-aminobenzoxazole libraries for high-throughput screening against emerging biological targets.

Application
Selection Property
Validation Focus
Anthelmintic scaffold SAR studies
Scaffold substitution pattern with 5-methoxy and N-methyl dual modification
Target engagement and selectivity endpoints against parasitic nematode models
Fragment-based library design
Fragment-like MW (178 Da) with balanced TPSA and HBA profile
Ligand efficiency metrics and growth vector analysis for hit expansion
Kinase or GPCR panel profiling
Multi-parameter substitution matrix across 2-aminobenzoxazole analogs
Steric, electronic, and conformational contribution deconvolution
Heterocyclic library synthesis
Building block with N-methyl secondary amine and 5-methoxy derivatization handles
Alkylation, acylation, and demethylation compatibility for diverse library construction
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